Cas no 170235-26-4 (Methyl 2-bromothiazole-4-carboxylate)

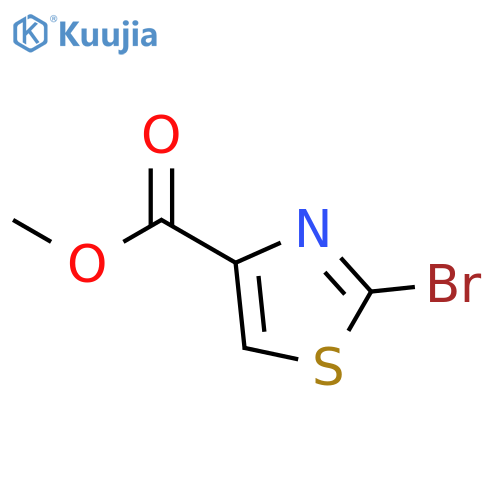

170235-26-4 structure

商品名:Methyl 2-bromothiazole-4-carboxylate

CAS番号:170235-26-4

MF:C5H4BrNO2S

メガワット:222.059759140015

MDL:MFCD06659908

CID:92063

PubChem ID:2763213

Methyl 2-bromothiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-bromothiazole-4-carboxylate

- 2-BROMOTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER

- Methyl 2-bromo-1,3-thiazole-4-carboxylate

- methyl-2-bromothiazole-4-carboxylate

- 2-broMidethiazol -4-Methyl forMate

- Methyl 2-Bromothiazole-4-Carboxylate sky

- 2-Bromo-4-(methoxycarbonyl)-1,3-thiazole

- 4-Thiazolecarboxylic acid, 2-broMo-, Methyl ester

-

- MDL: MFCD06659908

- インチ: InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3

- InChIKey: YOWKNNKTQWCYNC-UHFFFAOYSA-N

- ほほえんだ: C1=C(N=C(S1)Br)C(=O)OC

計算された属性

- せいみつぶんしりょう: 220.91500

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

じっけんとくせい

- 色と性状: White to Yellow Solid

- ゆうかいてん: 128.0 to 132.0 deg-C

- ふってん: 263.3°C at 760 mmHg

- フラッシュポイント: 113℃

- すいようせい: Slightly soluble in water.

- PSA: 67.43000

- LogP: 1.69220

Methyl 2-bromothiazole-4-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- セキュリティの説明: 24/25

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Methyl 2-bromothiazole-4-carboxylate 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

Methyl 2-bromothiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 64123-100/G |

METHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE |

170235-26-4 | 97% | 100/G |

$562 | 2022-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02268-25g |

Methyl 2-bromothiazole-4-carboxylate |

170235-26-4 | 97% | 25g |

¥1190 | 2023-09-15 | |

| eNovation Chemicals LLC | D522918-5g |

Methyl 2-broMothiazole-4-carboxylate |

170235-26-4 | 97% | 5g |

$140 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023472-5g |

Methyl 2-bromothiazole-4-carboxylate |

170235-26-4 | 98% | 5g |

¥116.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023472-25g |

Methyl 2-bromothiazole-4-carboxylate |

170235-26-4 | 98% | 25g |

¥488.00 | 2023-11-21 | |

| abcr | AB235460-1 g |

Methyl 2-bromo-1,3-thiazole-4-carboxylate, 97%; . |

170235-26-4 | 97% | 1 g |

€72.90 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M93650-1g |

Methyl 2-bromothiazole-4-carboxylate |

170235-26-4 | 1g |

¥66.0 | 2021-09-08 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02268-1g |

Methyl 2-bromothiazole-4-carboxylate |

170235-26-4 | 97% | 1g |

73.00 | 2021-07-09 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02268-1g |

Methyl 2-bromothiazole-4-carboxylate |

170235-26-4 | 97% | 1g |

¥73 | 2023-09-15 | |

| eNovation Chemicals LLC | Y1047189-25g |

Methyl 2-bromothiazole-4-carboxylate |

170235-26-4 | 97+% | 25g |

$105 | 2024-06-07 |

Methyl 2-bromothiazole-4-carboxylate 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

170235-26-4 (Methyl 2-bromothiazole-4-carboxylate) 関連製品

- 3973-08-8(1,3-Thiazole-4-carboxylic acid)

- 5398-36-7(Ethyl 2-aminothiazole-4-carboxylate)

- 118452-04-3(Methyl 2-aminothiazole-4-carboxylate)

- 120237-76-5(5-Methylthiazole-4-carboxylic acid)

- 234445-61-5(2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid)

- 72054-60-5(Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate)

- 35272-15-2(2-methylthiazole-4-carboxylic acid)

- 14527-43-6(Ethyl thiazole-4-carboxylate)

- 14542-15-5(Methyl 4-methylthiazole-2-carboxylate)

- 40283-41-8(2-Aminothiazole-4-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:170235-26-4)Methyl 2-bromo-4-thiazolecarboxylate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:170235-26-4)Methyl 2-bromothiazole-4-carboxylate

清らかである:99%

はかる:100g

価格 ($):192.0